molecular formula C22H15F3N4O2 B2962714 N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide CAS No. 941970-07-6

N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide

Katalognummer: B2962714
CAS-Nummer: 941970-07-6
Molekulargewicht: 424.383
InChI-Schlüssel: KKUPDVPBLSWERS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide” is a complex organic compound. It contains a pyrido[2,3-d]pyrimidin-3(4H)-yl group, which is a type of heterocyclic compound . The molecule also contains a trifluoromethyl group and an amide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions. The pyrido[2,3-d]pyrimidin-3(4H)-yl group might undergo reactions typical of heterocycles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not available in the sources I found .

Wissenschaftliche Forschungsanwendungen

Discovery of HDAC Inhibitors

A significant application of related compounds involves the discovery of histone deacetylase (HDAC) inhibitors, which have shown promise as anticancer drugs. For example, a compound closely related to the one , MGCD0103, is an isotype-selective HDAC inhibitor with significant antitumor activity and has entered clinical trials (Zhou et al., 2008).

Antineoplastic Tyrosine Kinase Inhibitors

Another closely related compound, flumatinib, is an antineoplastic tyrosine kinase inhibitor currently in Phase I clinical trials in China for the treatment of chronic myelogenous leukemia (CML). This research highlights the metabolism of flumatinib in CML patients, providing insights into its metabolic pathways in humans after oral administration (Gong et al., 2010).

Development of Electron Transporting Materials

Research into pyrimidine-containing compounds also extends to the field of materials science, where they are used to develop electron transporting materials with high mobility and high triplet energy. These materials have applications in organic light-emitting devices (OLEDs), demonstrating the versatility of pyrimidine derivatives in both biomedicine and materials science (Yin et al., 2016).

KCNQ2/Q3 Potassium Channel Openers

N-pyridyl and pyrimidine benzamides have been identified as active compounds in animal models of epilepsy and pain, highlighting their potential as KCNQ2/Q3 potassium channel openers for the treatment of these conditions. The development of these compounds underscores the therapeutic potential of pyrimidine derivatives in neurology and pain management (Amato et al., 2011).

Eigenschaften

IUPAC Name

N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N4O2/c1-13-27-19-18(6-3-11-26-19)21(31)29(13)17-5-2-4-16(12-17)28-20(30)14-7-9-15(10-8-14)22(23,24)25/h2-12H,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUPDVPBLSWERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.